molecular formula C12H11F4NO4 B2668854 3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid CAS No. 2241142-62-9

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid

Cat. No. B2668854
CAS RN: 2241142-62-9
M. Wt: 309.217
InChI Key: XPYUQYPTWIKQPH-UHFFFAOYSA-N
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Description

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid is a chemical compound with the CAS Number: 2241142-62-9 . It has a molecular weight of 309.22 . The compound is stored at a temperature of 4°C and is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 2,2,2-trifluoroacetic acid–3-(3-fluoroazetidin-3-yl)benzoic acid (1/1) . The InChI code is 1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-2-7(4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7) .

It is stored at a temperature of 4°C . The molecular weight of the compound is 309.22 .

Scientific Research Applications

Pharmaceutical Development

Compounds containing azetidine and fluorine atoms, such as "3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid," have been explored for their potential in developing new antibacterial agents. For instance, azetidinylquinolones have demonstrated potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. The structural modifications, including fluorination, have been shown to significantly enhance the antibacterial potency of these compounds, suggesting that similar structures could be explored for developing new antibiotics (Kuramoto et al., 2003).

Chemical Properties and Synthesis

The introduction of fluorine atoms into organic compounds is a common strategy to improve their chemical and physical properties, such as metabolic stability, lipophilicity, and dipole moments. This makes fluorinated compounds, including those with structures similar to "3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid," valuable in medicinal chemistry and materials science. The oxidative trifluoromethylation of arylboronates represents a method to introduce trifluoromethyl groups into molecules, highlighting the importance of fluorinated intermediates in synthetic chemistry (Khan et al., 2012).

Anticancer and Antifungal Activities

Fluorinated compounds have also been investigated for their potential anticancer properties. For example, fluorinated triazolothiadiazoles have shown moderate to good antiproliferative potency against various cancerous cell lines, indicating the potential of fluorinated azetidine derivatives in cancer research (Chowrasia et al., 2017). Additionally, azetidinylquinolones with specific stereochemistry have been linked to increased antibacterial activity, further emphasizing the relevance of such structures in developing antimicrobial agents (Frigola et al., 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3-fluoroazetidin-3-yl)benzoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-2-7(4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYUQYPTWIKQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC(=C2)C(=O)O)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoroazetidin-3-yl)benzoic acid;2,2,2-trifluoroacetic acid

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